molecular formula C24H31N3O B2617262 N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 212054-71-2

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2617262
CAS No.: 212054-71-2
M. Wt: 377.532
InChI Key: ZBLBVESPANLDBZ-UHFFFAOYSA-N
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Description

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Attachment of the phenyl groups: The phenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential effects on the central nervous system.

    Industry: As a component in the manufacture of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-cyclohexylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

N-(4-cyclohexylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)25-22-13-11-21(12-14-22)20-7-3-1-4-8-20/h2,5-6,9-14,20H,1,3-4,7-8,15-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBVESPANLDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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